![molecular formula C26H29N3O4S B3020269 2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate CAS No. 1358620-68-4](/img/structure/B3020269.png)
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate
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Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve several steps, including allylboration, aminocyclization, and carbamation. For example, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized using a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation . This method could potentially be adapted for the synthesis of 2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate by altering the starting materials and reaction conditions to incorporate the tosylpyridazin and dimethylbenzyl functional groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can significantly influence their chemical properties and biological activity. For instance, the molecule 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was found to exist in a chair conformation with equatorial orientation of all substituents . This conformational stability is crucial for the molecule's interactions and could be relevant when considering the structure of 2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the substituents attached to the piperidine ring. In the case of the compound discussed in paper , the presence of chlorine atoms at ortho positions of the phenyl groups leads to restricted rotation and significant deshielding of adjacent protons. These electronic and steric effects could also be considered when analyzing the chemical reactions of 2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate.
Physical and Chemical Properties Analysis
The physical properties, such as solubility and crystallinity, and chemical properties, like acidity or basicity, of piperidine derivatives can vary widely. The compound in paper was recrystallized with ethanol to afford a pale yellow powder, indicating its solid-state and potential solubility characteristics. The NMR data provided insights into the electronic environment of the molecule, which is essential for understanding the chemical behavior of similar compounds. The antioxidant efficacy of the molecule was also tested, suggesting that piperidine derivatives can exhibit significant biological activities.
Future Directions
properties
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-5-8-23(9-6-18)34(31,32)25-11-10-24(27-28-25)29-14-12-21(13-15-29)26(30)33-17-22-16-19(2)4-7-20(22)3/h4-11,16,21H,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWFBRFJIWTAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)OCC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate |
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